Ac-苯丙氨酸-酪氨酸-NH2

描述

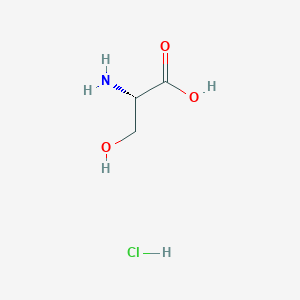

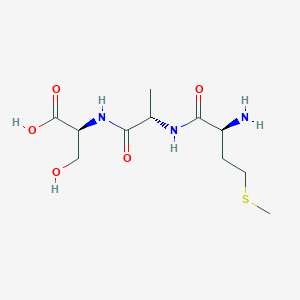

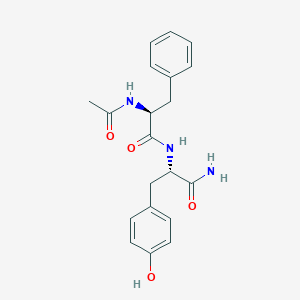

Ac-Phe-Tyr-NH2 is a dipeptide with angiotensin I-converting enzyme (ACE) inhibitor activity. It is synthesized through enzymatic condensation reactions and has been the subject of various optimization studies to improve yield and efficiency. The peptide has been synthesized using different enzymes, such as α-chymotrypsin and porcine pancreatic lipase, and in various solvent systems, including organic-aqueous solvents and reversed micelles .

Synthesis Analysis

The synthesis of Ac-Phe-Tyr-NH2 has been optimized using response surface methodology (RSM) and mixture design. In one study, α-chymotrypsin-catalyzed condensation of N-acetyl phenylalanine ethyl ester with tyrosinamide was performed in a solvent mixture of Tris-HCl buffer, DMSO, and acetonitrile, achieving a yield of 73.55%. Optimal conditions were identified as a reaction time of 7.4 minutes, a temperature of 28.1°C, enzyme activity of 98.9 U, and a substrate molar ratio of 1:2.8 (Phe:Tyr), resulting in a yield of 85.5% . Another study used porcine pancreatic lipase in an aqueous phase to catalyze the amidation, obtaining an 84.45% yield under optimal conditions with a reaction time of 3.8 minutes, a temperature of 20.9°C, enzyme amount of 6.5 U, and a substrate molar ratio of 2.5:1 (Tyr:Phe) .

Molecular Structure Analysis

The structure of related protected amino acids and peptides has been studied using spectroscopic methods and theoretical calculations. For instance, the structure of Ac-Phe-OMe, a protected form of phenylalanine, was investigated, revealing a β-sheet related structure in the gas phase. This study provides insights into the potential secondary structures that protected peptides like Ac-Phe-Tyr-NH2 might adopt . Additionally, the secondary structure motifs of a related tetrapeptide model were explored, identifying folded arrangements that present secondary structure binding motifs, which could be relevant to understanding the structure of Ac-Phe-Tyr-NH2 .

Chemical Reactions Analysis

The enzymatic synthesis of peptides like Ac-Phe-Tyr-NH2 involves the formation of an amide bond, a key reaction in peptide chemistry. The kinetics of this reaction have been compared between α-chymotrypsin and lipase, with the latter showing a lower apparent kinetic constant, indicating a higher affinity toward the substrates used in the synthesis of Ac-Phe-Tyr-NH2. This suggests that lipase may be a more effective enzyme for the synthesis of such peptides due to its ability to avoid secondary hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ac-Phe-Tyr-NH2 are influenced by the reaction conditions and the environment in which the peptide is synthesized. For example, the use of reversed micelles as a reaction medium for the enzymatic synthesis of related peptides like Ac-Phe-Leu-NH2 has been optimized, showing that factors such as the water content (W0), pH, and cosurfactant concentration significantly affect the reaction yield. These findings highlight the importance of carefully selecting and optimizing the reaction conditions to achieve high yields of peptides like Ac-Phe-Tyr-NH2 .

科学研究应用

与肠肽转运蛋白 PepT1 的结合亲和力:一项研究调查了各种氨基酸和肽衍生物(包括 Ac-苯丙氨酸-酪氨酸-NH2)与哺乳动物肠肽转运蛋白 PepT1 的结合亲和力。结果发现,Ac-苯丙氨酸-酪氨酸-NH2 与 PepT1 的相互作用很弱,表明 N 末端是二肽和三肽的主要结合位点 (Meredith 等人,2000).

α-胰凝乳蛋白酶催化的合成,具有 ACE 抑制活性:另一项研究重点关注使用 α-胰凝乳蛋白酶催化的缩合反应合成 N-Ac-苯丙氨酸-酪氨酸-NH2。这种肽因其血管紧张素 I 转换酶 (ACE) 抑制活性而受到关注,这对于调节血压至关重要 (石浩·胡等人,2012).

脂肪酶催化酰胺化用于肽合成:在另一项研究中,二肽 N-Ac-苯丙氨酸-酪氨酸-NH2 是通过猪胰脂肪酶催化的酰胺化合成的。该研究强调了脂肪酶在肽合成中的潜在用途,因为它能够避免合成肽的二次水解,并且在酰胺化反应中对酪氨酸酰胺具有更高的亲和力 (郭家宏等人,2016).

磷酸二酯键肽-寡核苷酸杂交物的研究:对包括 Ac-酪氨酸(p3' dACGT)-丙氨酸-苯丙氨酸-甘氨酸-NH2 在内的核肽的研究,目的是研究它们对 3'-外切核酸酶的稳定性。这项研究对于了解肽-核苷酸杂交物的稳定性和功能非常重要 (罗布尔斯等人,1997).

HIV-1 蛋白酶肽解反应研究:一项使用寡肽底物(包括 Ac-丝氨酸-谷氨酰胺-天冬酰胺-酪氨酸-脯氨酸-缬氨酸-缬氨酸-NH2)的研究调查了 HIV-1 蛋白酶的肽解反应。这项研究提供了对 HIV-1 蛋白酶的动力学机制和活性的见解,这对于理解病毒的复制过程至关重要 (海兰等人,1991).

安全和危害

未来方向

属性

IUPAC Name |

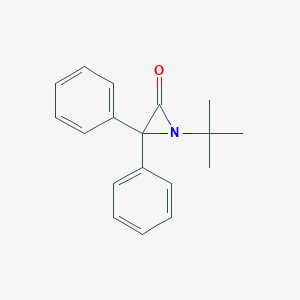

(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUHNDVXOFSJO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

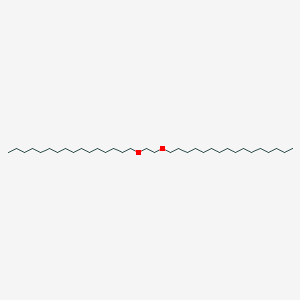

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427269 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Phe-Tyr-NH2 | |

CAS RN |

19361-52-5 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。